
N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride
説明
N-(2-Cyanoethyl)glycine ethyl ester hydrochloride, also known as NCEG, is an organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular formula of C7H11ClN2O2. NCEG is an ethyl ester of the amino acid glycine and is used as a substrate for enzyme-catalyzed reactions. It can also be used to synthesize other compounds, such as thiols, amines, and alkyl halides.
科学的研究の応用
Plant Abiotic Stress Resistance
Research has shown that compounds like glycine betaine, which shares functional groups with N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride, play significant roles in improving plant resistance to environmental stresses such as drought, salinity, and extreme temperatures. They work by maintaining enzyme and membrane integrity and mediating osmotic adjustment, crucial for plant survival under stress conditions. For instance, exogenous application of glycine betaine has led to significant growth and yield improvements in various plant species under stress, indicating a potential pathway for agricultural application of related compounds (Ashraf & Foolad, 2007).
Protein Stability in Biological Systems
Glycine betaine's ability to stabilize the oxygen-evolving Photosystem II complex in plants and cyanobacteria under stressful conditions such as high salt and/or low water content highlights a broader application of similar compounds in preserving protein function against environmental stresses. This protective effect prevents the dissociation of regulatory proteins from the Photosystem II complex, stabilizing the protein structure (Papageorgiou & Murata, 1995).
Pharmaceutical Applications
In the pharmaceutical field, the modulation of glycine receptors, which are crucial for inhibitory neurotransmission in the central nervous system, is a potential application area. Compounds that can modulate these receptors are being researched for therapeutic applications in conditions like inflammatory pain, epilepsy, and spasticity. The search for novel glycine receptor modulators, which could include derivatives of N-(2-Cyanoethyl)glycine Ethyl Ester Hydrochloride, is ongoing, aiming at developing more specific drugs with fewer side effects (Gilbert et al., 2009).
特性
IUPAC Name |
ethyl 2-(2-cyanoethylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6-9-5-3-4-8;/h9H,2-3,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNVDYKJCGRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCC#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-cyanoethyl)amino)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Spiro[4.5]decan-8-yl}acetic acid](/img/structure/B1530747.png)

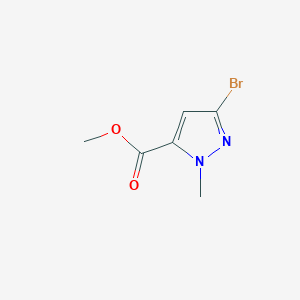
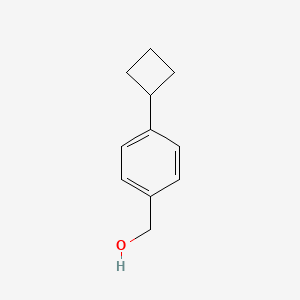
![1,9-Dioxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1530753.png)
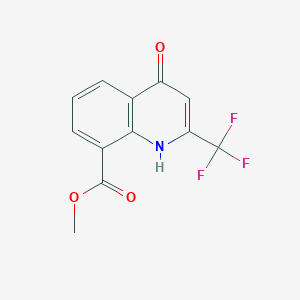
![5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1530756.png)
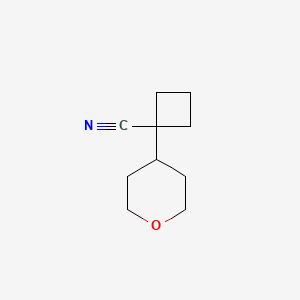
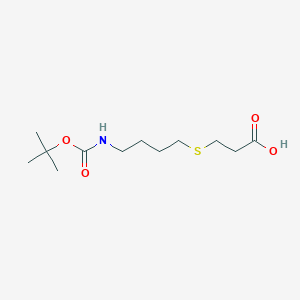
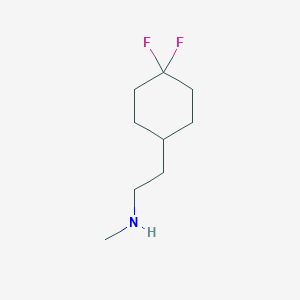

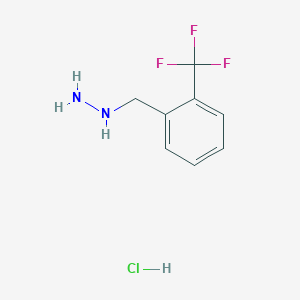
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)
